molecular formula C10H16N2O B139761 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide CAS No. 143463-85-8

6-sec-Butyl-2,3-dimethylpyrazine 1-oxide

Cat. No. B139761
M. Wt: 180.25 g/mol
InChI Key: VWTQSTABRMZWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-sec-Butyl-2,3-dimethylpyrazine 1-oxide (BDMPO) is a chemical compound that has been widely used in the field of scientific research. It is a highly reactive and stable free radical that has been used as a spin trap to study the mechanisms of various chemical and biological processes.

Mechanism Of Action

6-sec-Butyl-2,3-dimethylpyrazine 1-oxide acts as a spin trap by reacting with free radicals and forming a stable adduct. The adduct can then be analyzed using various spectroscopic techniques to study the mechanism of the reaction. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been shown to trap a wide range of free radicals, including hydroxyl radicals, superoxide radicals, and lipid radicals.

Biochemical And Physiological Effects

6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been shown to have both biochemical and physiological effects. In biochemical studies, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been used to study the mechanism of lipid peroxidation, which is a process that can lead to cell damage and death. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been used to study the effects of oxidative stress on DNA, proteins, and lipids. In physiological studies, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been used to study the effects of free radicals on various organs and tissues, including the brain, liver, and heart.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in lab experiments is its ability to trap a wide range of free radicals. It is also relatively easy to synthesize and can be easily obtained in large quantities. However, one of the limitations of using 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide is that it can react with other compounds in the sample, leading to false results. It is also important to note that 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can only trap free radicals that are stable enough to form an adduct, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in scientific research. One area of interest is the study of the mechanisms of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the effects of free radicals on the development and progression of these diseases. Another area of interest is the study of the effects of environmental toxins on human health. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the mechanisms of toxicity and the effects of antioxidants on reducing toxicity. Finally, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the mechanisms of aging and the effects of antioxidants on slowing the aging process.
Conclusion
In conclusion, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide is a highly reactive and stable free radical that has been widely used in the field of scientific research. It has been used to study the mechanisms of various chemical and biological processes, including oxidative stress, lipid peroxidation, and DNA damage. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has both biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in scientific research, including the study of various diseases, environmental toxins, and aging.

Synthesis Methods

6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be synthesized by the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide in the presence of a catalyst. The reaction yields 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide as a yellowish-green powder, which is highly soluble in organic solvents. The synthesis method is relatively simple, and 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be easily synthesized in large quantities.

Scientific Research Applications

6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been widely used in the field of scientific research due to its ability to trap free radicals and study the mechanisms of various chemical and biological processes. It has been used in the study of oxidative stress, lipid peroxidation, and DNA damage. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been used to study the mechanisms of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

143463-85-8

Product Name

6-sec-Butyl-2,3-dimethylpyrazine 1-oxide

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

6-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium

InChI

InChI=1S/C10H16N2O/c1-5-7(2)10-6-11-8(3)9(4)12(10)13/h6-7H,5H2,1-4H3

InChI Key

VWTQSTABRMZWLE-UHFFFAOYSA-N

SMILES

CCC(C)C1=CN=C(C(=[N+]1[O-])C)C

Canonical SMILES

CCC(C)C1=CN=C(C(=[N+]1[O-])C)C

Origin of Product

United States

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